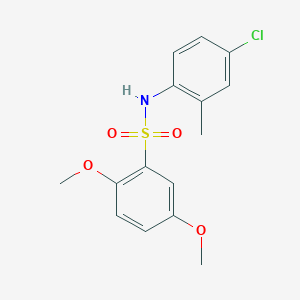
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 25C-NBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense visual and auditory hallucinations. Despite its popularity, the compound has been associated with several cases of adverse effects, including fatalities.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is similar to that of other hallucinogenic drugs. The compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. The activation of the 5-HT2A receptor leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for the visual and auditory hallucinations induced by the drug.
Biochemical and physiological effects:
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to induce a range of biochemical and physiological effects in animals and humans. These effects include increased heart rate, blood pressure, body temperature, and pupil dilation. The compound has also been shown to induce changes in brain activity, including alterations in the activity of the default mode network, which is responsible for self-referential thinking.
実験室実験の利点と制限
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages as a research tool. It is a potent and selective partial agonist at the 5-HT2A receptor, which makes it useful for studying the mechanism of action of hallucinogenic drugs. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, there are several limitations to the use of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. The compound is highly potent and can induce strong hallucinations at low doses, which can make it difficult to control the effects of the drug on experimental subjects. Additionally, the compound has been associated with several cases of adverse effects, including fatalities, which can make it difficult to obtain approval for human studies.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide. One direction is to further investigate the mechanism of action of the drug and its effects on brain activity. Another direction is to explore the potential therapeutic applications of the drug, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, there is a need for further research into the safety of the drug and its potential for abuse. Overall, N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a promising research tool that has the potential to provide new insights into the mechanism of action of hallucinogenic drugs and their therapeutic applications.
合成法
The synthesis of N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves the condensation of 2,5-dimethoxybenzaldehyde with 4-chloro-2-methylaniline in the presence of a Lewis acid catalyst. The resulting imine is then reduced to the amine using sodium borohydride. The amine is then reacted with p-toluenesulfonyl chloride to yield the final product.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs. The compound acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. Studies have shown that N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has a high affinity for the 5-HT2A receptor and can induce strong hallucinations at low doses.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-8-11(16)4-6-13(10)17-22(18,19)15-9-12(20-2)5-7-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRAOLNAWGCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


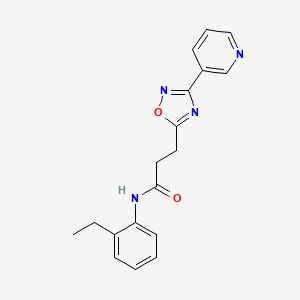
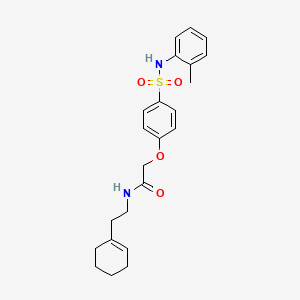


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)
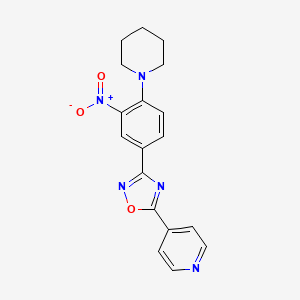


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
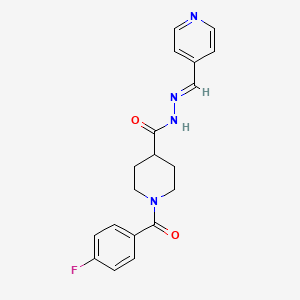

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)